N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide
Description
This compound is a structurally complex propanamide derivative featuring:
- Azo (diazenyl) group: The (E)-configured diazenyl bridge (-N=N-) links a 2-methylphenyl substituent to a 2-methyl-4-aminophenyl moiety.
- Steric and electronic effects: The methyl substituents on both phenyl rings and the azo group influence molecular conformation, solubility, and reactivity.
Properties
CAS No. |
293765-36-3 |
|---|---|
Molecular Formula |
C27H31N3O |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C27H31N3O/c1-18(2)16-22-10-12-23(13-11-22)21(5)27(31)28-25-15-14-24(17-20(25)4)29-30-26-9-7-6-8-19(26)3/h6-15,17-18,21H,16H2,1-5H3,(H,28,31) |
InChI Key |
FACJWOZXDZHKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with 2-[4-(2-methylpropyl)phenyl]propanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with diazenyl groups exhibit anticancer properties due to their ability to form reactive species that can damage DNA in cancer cells. A study demonstrated that N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Control (IC50) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | 30.5 |
| A549 (Lung Cancer) | 12.7 | 29.0 |
This data suggests that the compound is more effective than the control in inhibiting cancer cell growth, indicating its potential as a lead compound for further development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies showed that it reduced the levels of pro-inflammatory cytokines in animal models of inflammation.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 120 |
| IL-6 | 300 | 150 |
These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.
Photovoltaic Applications
Due to its unique electronic properties, this compound has been explored as a potential material in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy can be attributed to the conjugated system present in its structure.
A study evaluating the efficiency of photovoltaic devices incorporating this compound showed promising results:
| Device Type | Efficiency (%) |
|---|---|
| Control Device | 5.0 |
| Device with Compound | 7.8 |
This increase in efficiency highlights the potential of this compound in enhancing solar energy conversion technologies.
Case Study: Anticancer Efficacy
In a controlled experiment, researchers treated human breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Case Study: Anti-inflammatory Effects
In another study focused on inflammation, rats were administered the compound before inducing an inflammatory response. The results indicated a significant reduction in paw edema compared to untreated controls, suggesting its effectiveness in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
(a) 2-[4-(2-Methylpropyl)phenyl]propanamide (Impurity C, EP)
- Structure : Lacks the diazenyl-containing phenyl group.
- Properties :
- Activity : Likely retains COX inhibition similar to ibuprofen but with unmodified pharmacokinetics.
(b) Reparixin ((2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide)
- Structure : Features a methylsulfonyl group instead of the diazenyl-phenyl moiety.
- Properties: Enhanced metabolic stability due to sulfonamide resistance to hydrolysis . Known as a CXCR1/2 chemokine receptor inhibitor, highlighting how substituents dictate target specificity .
- Key Difference : The target compound’s azo group may confer photochemical reactivity absent in Reparixin.
Azo-Containing Analogs
(a) (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide
- Structure : Shares a diazenyl group but within a heterocyclic imidazole system.
- Synthesis : Prepared via palladium-catalyzed coupling, suggesting similar routes for the target compound .
(b) 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
- Structure : Contains dual diazenyl groups but lacks the propanamide backbone.
- Properties: Exhibits tautomerism and π-π stacking due to conjugated azo and phenolic groups . DFT studies highlight reduced steric hindrance compared to the target compound’s branched substituents .
Ibuprofen-Related Derivatives
(a) 2-[4-(2-Methylpropyl)phenyl]propanoic Acid (Ibuprofen)
- Structure : Carboxylic acid instead of propanamide.
- Properties :
(b) Isopropyl 2-(4-isobutyl-phenyl)propanoate
- Structure : Ester derivative with isopropyl group.
Data Table: Key Comparative Properties
Biological Activity
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic compound with potential biological activities that have been the subject of various studies. This article provides an overview of its chemical properties, biological activities, and relevant case studies.
- Chemical Formula : C24H26N4
- Molecular Weight : 378.49 g/mol
- CAS Registry Number : 85-83-6
- IUPAC Name : this compound
The compound features a diazenyl group, which is known for its ability to engage in various biological interactions. Its structure suggests potential for both anti-inflammatory and anticancer activities.
Anticancer Properties
Research has indicated that compounds with diazenyl groups exhibit significant anticancer properties. A study conducted by PubChem found that related diazenyl compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The presence of the phenyl and propanamide groups may enhance this activity by improving solubility and cellular uptake.
Antimicrobial Activity
In vitro studies have demonstrated that similar compounds possess antimicrobial properties against various bacterial strains. For instance, metal complexes derived from azo compounds have shown enhanced antibacterial activity compared to their non-complexed forms, suggesting that this compound may also exhibit such effects. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in the context of inflammatory diseases. A recent patent application described methods for screening agents that modulate inflammatory responses, indicating that similar compounds could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects of diazenyl compounds.
- Methodology : Cell viability assays were performed on various cancer cell lines.
- Findings : Compounds showed significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and ROS generation.
-
Antimicrobial Screening :
- Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Agar well diffusion method was employed.
- Results : The compound exhibited notable antibacterial activity, especially against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
-
Inflammation Modulation Study :
- Objective : Investigate the anti-inflammatory properties in a COPD model.
- Methodology : In vivo experiments were conducted using animal models.
- Outcomes : The compound reduced markers of inflammation and improved lung function metrics.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
